3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline
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Overview
Description
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted pyrazole ring, a trimethylsilyl ether, and a methoxyaniline moiety
Preparation Methods
The synthesis of 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The trimethylsilyl ether is usually formed by reacting the corresponding alcohol with trimethylsilyl chloride in the presence of a base like triethylamine. The final step involves coupling the pyrazole derivative with 2-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Chemical Reactions Analysis
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with an amine or thiol.
Coupling Reactions: The compound can participate in further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The trimethylsilyl ether can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxyaniline moiety can participate in various interactions, such as π-π stacking or hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline can be compared with other similar compounds, such as:
3-[3-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and binding affinity.
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-ethoxyaniline: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-aminobenzene: This compound has an amino group instead of a methoxy group, which can alter its electronic properties and reactivity
Properties
Molecular Formula |
C16H24FN3O2Si |
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Molecular Weight |
337.46 g/mol |
IUPAC Name |
3-[3-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-2-methoxyaniline |
InChI |
InChI=1S/C16H24FN3O2Si/c1-21-15-12(6-5-7-14(15)18)13-10-20(19-16(13)17)11-22-8-9-23(2,3)4/h5-7,10H,8-9,11,18H2,1-4H3 |
InChI Key |
IWPSOSHVOJTPAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CN(N=C2F)COCC[Si](C)(C)C |
Origin of Product |
United States |
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